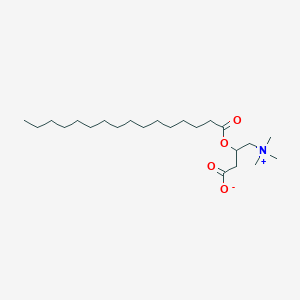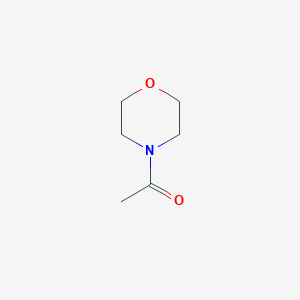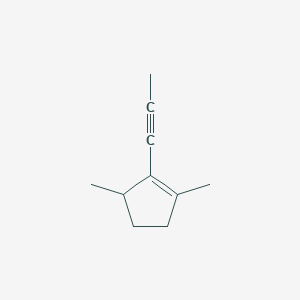
Palmitoylcarnitin
Übersicht
Beschreibung
Palmitoyl-carnitine is an ester derivative of carnitine, involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP) . This compound is essential for the conversion of fatty acids into energy, particularly in tissues with high energy demands such as the heart and skeletal muscles.
Wissenschaftliche Forschungsanwendungen
Palmitoyl-Carnitin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Substrat in Studien zum Fettsäurestoffwechsel und zur mitochondrialen Funktion eingesetzt.
Biologie: Untersucht wegen seiner Rolle bei der zellulären Energieproduktion und der Stoffwechselregulation.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Herzerkrankungen, Diabetes und neurodegenerativen Erkrankungen
5. Wirkmechanismus
Palmitoyl-Carnitin übt seine Wirkungen aus, indem es den Transport von langkettigen Fettsäuren in die Mitochondrien erleichtert, wo sie einer β-Oxidation unterliegen, um Energie zu produzieren . Die Verbindung interagiert mit den Enzymen Carnitin-Acylcarnitin-Translokase und Carnitin-O-Palmitoyltransferase, die für den Transfer und die Umwandlung von Fettsäuren innerhalb der mitochondrialen Membran unerlässlich sind .
Ähnliche Verbindungen:
Acetyl-Carnitin: Ein weiteres Esterderivat von Carnitin, das am Transport von Acetylgruppen in die Mitochondrien beteiligt ist.
Butyryl-Carnitin: Beteiligt am Transport von Butyrylgruppen in die Mitochondrien.
Einzigartigkeit von Palmitoyl-Carnitin: Palmitoyl-Carnitin ist einzigartig aufgrund seiner spezifischen Rolle beim Transport und Stoffwechsel von langkettigen Fettsäuren, insbesondere Palmitinsäure. Diese Spezifität macht es zu einem wichtigen Bestandteil der Energieproduktion in Geweben mit hohem Stoffwechselbedarf .
Wirkmechanismus
Target of Action
Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway and plays a significant role in regulating host immune responses .
Mode of Action
Palmitoylcarnitine interacts directly with the CPT system . It also has been reported to interact with protein kinase C , enhancing its activity in the presence of certain compounds while inhibiting its basal activity .
Biochemical Pathways
Palmitoylcarnitine is involved in the tricarboxylic acid cycle (TCA cycle) to generate energy . It is utilized in the TCA cycle through a process known as beta-oxidation , which yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .
Pharmacokinetics
Palmitoylcarnitine is an ester derivative of carnitine involved in the metabolism of fatty acids . During the TCA cycle, fatty acids undergo beta-oxidation to produce energy in the form of ATP . The mitochondrial membrane prevents the entry of long-chain fatty acids, so the conversion of fatty acids such as palmitic acid is key . Palmitic acid is first converted to Palmitoyl-CoA, which can freely pass the outer mitochondrial membrane . The Palmitoyl-CoA is then enzymatically transformed into palmitoylcarnitine via the Carnitine O-palmitoyltransferase family . The palmitoylcarnitine is then actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the palmitoylcarnitine is transformed back to the palmitoyl-CoA form .
Result of Action
The action of palmitoylcarnitine leads to the generation of significant amounts of energy. The beta-oxidation of palmitoylcarnitine yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle . Each NADH generates 2.5 ATP in the ETC and FADH2 generates 1.5 ATP . This totals to 108 ATP, but 2 ATP are consumed to generate the initial Palmitoyl-CoA, leaving a net gain of 106 ATP .
Action Environment
The action of palmitoylcarnitine can be influenced by various environmental factors. For instance, it has been reported that palmitoylcarnitine has properties as a surfactant, with a capacity to solubilize biological membranes similar to that of many synthetic detergents used in the biochemical laboratory . This suggests that the cellular environment and the presence of other compounds can influence the action, efficacy, and stability of palmitoylcarnitine.
Zukünftige Richtungen
Palmitoylcarnitine has shown potential as a diagnostic marker in newborns for primary carnitine deficiency . It has also demonstrated a synergistic anti-tumor effect with Dasatinib in liver cancer treatment . Furthermore, it has been identified as a potential metabolic biomarker in common ocular diseases . These findings suggest promising future directions for the use of Palmitoylcarnitine in medical applications.
Relevant Papers
Several papers have been published on Palmitoylcarnitine. For instance, a study found that Palmitoylcarnitine potentiates plasmin and tPA to inhibit thrombosis . Another paper discussed the synergistic anti-tumor effect of Palmitoylcarnitine and Dasatinib in liver cancer . These papers provide valuable insights into the potential applications of Palmitoylcarnitine in medical research and treatment.
Biochemische Analyse
Biochemical Properties
Palmitoylcarnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process facilitated by the carnitine palmitoyltransferase (CPT) system . The CPT system includes two key enzymes: carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). CPT I, located on the outer mitochondrial membrane, catalyzes the formation of palmitoylcarnitine from palmitoyl-CoA and carnitine. Palmitoylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondria, CPT II converts palmitoylcarnitine back to palmitoyl-CoA, which enters the β-oxidation pathway .
Cellular Effects
Palmitoylcarnitine influences various cellular processes, including energy metabolism and cell signaling. It plays a pivotal role in the β-oxidation of fatty acids, providing acetyl-CoA for the citric acid cycle and subsequent ATP production. Additionally, palmitoylcarnitine has been observed to affect the palmitoylation of proteins, such as the growth-associated protein GAP-43, which is involved in neural cell differentiation . This modification can influence protein localization and function, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, palmitoylcarnitine exerts its effects through interactions with specific enzymes and transporters. The binding of palmitoylcarnitine to CPT I and CPT II is crucial for its transport into the mitochondria. Inhibition or activation of these enzymes can significantly impact fatty acid metabolism. For instance, malonyl-CoA, a physiological inhibitor of CPT I, can regulate the entry of fatty acids into the mitochondria, thereby controlling the rate of β-oxidation . Additionally, palmitoylcarnitine can modulate the activity of other enzymes involved in lipid metabolism, influencing overall cellular energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitoylcarnitine can vary over time. Studies have shown that palmitoylcarnitine is relatively stable under physiological conditions, but its degradation can occur under certain experimental conditions. Long-term exposure to palmitoylcarnitine has been associated with changes in cellular function, including alterations in mitochondrial respiration and energy production . These temporal effects are important considerations for in vitro and in vivo studies involving palmitoylcarnitine.
Dosage Effects in Animal Models
The effects of palmitoylcarnitine can vary with different dosages in animal models. At physiological concentrations, palmitoylcarnitine supports normal fatty acid metabolism and energy production. At high doses, palmitoylcarnitine can lead to substrate overload, resulting in the accumulation of intermediate metabolites and potential toxicity . These threshold effects highlight the importance of carefully controlling palmitoylcarnitine levels in experimental studies to avoid adverse outcomes.
Metabolic Pathways
Palmitoylcarnitine is a key intermediate in the β-oxidation pathway of fatty acids. It interacts with enzymes such as CPT I, CPT II, and CACT to facilitate the transport and oxidation of long-chain fatty acids . The metabolic flux through this pathway can be influenced by the availability of palmitoylcarnitine and other cofactors, affecting overall energy production and metabolic homeostasis.
Transport and Distribution
Within cells, palmitoylcarnitine is transported across the mitochondrial membranes by the CPT system and CACT . This transport is essential for the delivery of fatty acids into the mitochondria for β-oxidation. The distribution of palmitoylcarnitine within tissues can vary, with higher concentrations observed in tissues with high energy demands, such as the heart and skeletal muscles.
Subcellular Localization
Palmitoylcarnitine is primarily localized within the mitochondria, where it plays a critical role in fatty acid metabolism. The transport of palmitoylcarnitine into the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate compartments . This subcellular localization is essential for its function in energy production and metabolic regulation.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Palmitoyl-Carnitin wird durch die enzymatische Reaktion von Palmitoyl- Coenzym A mit Carnitin synthetisiert. Diese Reaktion wird durch das Enzym Carnitin-O-Palmitoyltransferase katalysiert . Die Reaktionsbedingungen umfassen typischerweise eine wässrige Umgebung mit einem pH-Wert von 7,0 bis 8,0 und einer Temperatur von etwa 37 °C.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Palmitoyl-Carnitin unter Verwendung biotechnologischer Verfahren hergestellt, die die Fermentation von gentechnisch veränderten Mikroorganismen beinhalten, die das Enzym Carnitin-O-Palmitoyltransferase exprimieren können. Das Verfahren umfasst die Extraktion und Reinigung der Verbindung aus der Fermentationsbrühe .
Arten von Reaktionen:
Häufige Reagenzien und Bedingungen:
Oxidation: Erfordert das Vorhandensein von Sauerstoff und Enzymen wie Acyl-Coenzym-A-Dehydrogenase.
Hydrolyse: Tritt typischerweise in einer wässrigen Umgebung mit dem Vorhandensein von Esterasen auf.
Hauptprodukte:
Oxidation: Acetyl-Coenzym A, NADH und FADH2.
Hydrolyse: Palmitinsäure und Carnitin.
Vergleich Mit ähnlichen Verbindungen
Acetyl-carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Butyryl-carnitine: Involved in the transport of butyryl groups into the mitochondria.
Uniqueness of Palmitoyl-carnitine: Palmitoyl-carnitine is unique due to its specific role in the transport and metabolism of long-chain fatty acids, particularly palmitic acid. This specificity makes it a critical component in energy production in tissues with high metabolic demands .
Eigenschaften
IUPAC Name |
3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895028 | |
| Record name | Palmitoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935-18-8 | |
| Record name | (±)-Palmitoyl carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1935-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL CARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Palmitoylcarnitine exerts its effects through various mechanisms, primarily interacting with:
- Mitochondria: Palmitoylcarnitine is a long-chain acylcarnitine that can enter the mitochondria and undergo β-oxidation, influencing mitochondrial respiration and potentially inducing oxidative stress. [] Studies show it can inhibit complex IV of the electron transport chain, leading to increased reactive oxygen species (ROS) production and activation of reperfusion injury salvage kinases in cardiomyocytes. []
- Protein Kinase C (PKC): Palmitoylcarnitine has been shown to modulate PKC activity, particularly PKCβII. It decreases PKCβII autophosphorylation and disrupts the complex formation between PKCβII and its receptor RACK1, influencing downstream signaling pathways. [] It can also affect the expression, phosphorylation, and localization of the PKC substrate B-50 protein in neuroblastoma cells. []
- Cellular Membranes: Due to its amphiphilic nature, palmitoylcarnitine can interact with cell membranes, potentially altering membrane fluidity and permeability. [] This interaction can influence ion channel activity, such as inhibiting the transient outward potassium current (Ito) in ventricular myocytes, potentially affecting cardiac excitability. [, ]
- Regulation of insulin signaling: Palmitoylcarnitine can interfere with insulin signaling by activating protein tyrosine phosphatase 1B (PTP1B), leading to dephosphorylation of the insulin receptor and reduced Akt phosphorylation, ultimately contributing to insulin resistance. []
- Influence on neuronal differentiation: Palmitoylcarnitine promotes differentiation in neuroblastoma cells, potentially through its effects on PKC activity and B-50 protein regulation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)


